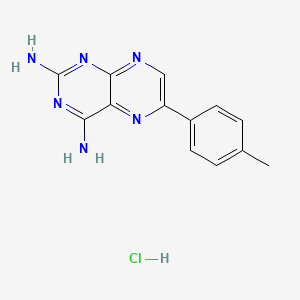

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

描述

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride: is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of two amino groups at positions 2 and 4, a p-tolyl group at position 6, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopteridine and p-tolylamine.

Condensation Reaction: The p-tolylamine is reacted with 2,4-diaminopteridine under acidic conditions to form the desired product.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered electronic properties.

Reduction Products: Reduced forms with different reactivity.

Substitution Products: Substituted derivatives with new functional groups.

科学研究应用

Chemical Synthesis and Derivatives

The compound serves as a precursor for the synthesis of various pteridine derivatives. The presence of the p-tolyl group enhances its chemical properties, making it a valuable intermediate in organic synthesis. Typical synthetic routes involve:

- Condensation Reactions : The compound is synthesized through the reaction of 2,4-diaminopteridine with p-tolylamine under acidic conditions. This process yields the desired product, which is then purified using recrystallization or chromatography techniques.

- Modification of Structure : Researchers have explored modifications to the p-tolyl group to enhance biological activity or selectivity against specific targets in enzyme inhibition studies .

Enzyme Inhibition Studies

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride has been investigated for its potential to inhibit enzymes involved in metabolic pathways. For instance:

- Targeting Dihydrofolate Reductase (DHFR) : The compound has shown promise as an inhibitor of DHFR, which is crucial in folate metabolism. Inhibiting this enzyme can disrupt nucleotide synthesis, making it a target for cancer therapy .

Drug Development

This compound has been explored as a lead structure for developing new pharmaceuticals aimed at various diseases:

- Antimicrobial Agents : Its derivatives have been studied for their efficacy against bacterial infections by targeting specific metabolic pathways.

- Anticancer Compounds : Due to its ability to interfere with cellular metabolism, it has potential applications in designing anticancer therapies that exploit metabolic vulnerabilities in tumor cells .

Industrial Applications

In addition to its biological significance, this compound finds utility in material science:

- Development of Advanced Materials : The compound's unique electronic and optical properties make it suitable for creating advanced materials used in electronics and photonics .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study published in ChemRxiv demonstrated the design of multitarget inhibitors based on pteridine derivatives that effectively inhibited kinetoplastid enzymes .

- Research on enzyme inhibition has shown that modifications to the p-tolyl group can significantly enhance the inhibitory activity against specific targets involved in cancer metabolism .

作用机制

The mechanism of action of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The p-tolyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

相似化合物的比较

- 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride

- 2,4-Diamino-6-phenylpteridine

- 2,4-Diamino-6-methylpteridine

Comparison:

- 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific research applications where these properties are advantageous.

生物活性

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a p-tolyl group that enhances its binding affinity to various biological targets. The presence of amino groups at positions 2 and 4 contributes to its reactivity and interaction with enzymes.

The primary mechanism of action involves the inhibition of specific enzymes that play crucial roles in metabolic pathways. The compound can bind to the active sites of these enzymes, disrupting their function and thereby affecting cellular processes. This characteristic makes it a valuable tool in biochemical research and drug development.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:

- Dihydrofolate Reductase (DHFR) : Similar compounds have shown potent inhibition of DHFR, an essential enzyme in folate metabolism, which is crucial for DNA synthesis in both prokaryotic and eukaryotic organisms .

- Antimalarial Activity : It has been explored as a potential antimalarial agent by inhibiting DHFR in Plasmodium falciparum, particularly strains resistant to traditional antifolate drugs .

Antitumor Activity

In vitro studies have demonstrated that derivatives of pteridine compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

- L-1210 Mouse Leukemia Cells : A related compound was found to significantly increase the lifespan of mice inoculated with L-1210 cells, indicating potential antitumor activity .

Case Study 1: Antifolate Evaluation

A study evaluated the antifolate properties of this compound analogs against Plasmodium falciparum. The results showed that these compounds effectively inhibited the growth of both wild-type and resistant strains, suggesting their potential use in treating malaria in resistant regions .

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized compounds were tested for their ability to inhibit DHFR, with some showing promising results comparable to existing antifolate drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains p-tolyl group | Strong enzyme inhibitor |

| 2,4-Diamino-6-(hydroxymethyl)pteridine | Hydroxymethyl substituent | Antifolate properties |

| 2,4-Diamino-6-bis(2-chloroethyl)aminomethyl pteridine | Bis(2-chloroethyl) group | Potent against leukemia |

The unique presence of the p-tolyl group in this compound gives it distinct electronic properties compared to other analogs, enhancing its specificity for certain enzyme targets.

属性

IUPAC Name |

6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMAWWCHBJQQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704417 | |

| Record name | 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192587-17-0 | |

| Record name | 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。